Tapentadol hydrochloride

Catalog No.
S548699
CAS No.
175591-09-0
M.F
C14H24ClNO
M. Wt
257.80 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tapentadol hydrochloride

CAS Number

175591-09-0

Product Name

Tapentadol hydrochloride

IUPAC Name

3-[(2R,3R)-1-(dimethylamino)-2-methylpentan-3-yl]phenol;hydrochloride

Molecular Formula

C14H24ClNO

Molecular Weight

257.80 g/mol

InChI

InChI=1S/C14H23NO.ClH/c1-5-14(11(2)10-15(3)4)12-7-6-8-13(16)9-12;/h6-9,11,14,16H,5,10H2,1-4H3;1H/t11-,14+;/m0./s1

InChI Key

ZELFLGGRLLOERW-YECZQDJWSA-N

SMILES

CCC(C1=CC(=CC=C1)O)C(C)CN(C)C.Cl

Synonyms

3-((1R,2R)-3-(dimethylamino)-1-ethyl-2-methylpropyl)phenol, Nucynta, tapentadol, tapentadol hydrochloride

Canonical SMILES

CCC(C1=CC(=CC=C1)O)C(C)CN(C)C.Cl

Isomeric SMILES

CC[C@@H](C1=CC(=CC=C1)O)[C@@H](C)CN(C)C.Cl

Analgesic Effects of Tapentadol Hydrochloride

Tapentadol hydrochloride is a centrally acting analgesic medication used to manage moderate to severe pain. Its primary mechanism of action involves mu-opioid receptor (MOR) agonism, similar to traditional opioids. However, tapentadol also exhibits noradrenaline reuptake inhibition (NRI), differentiating it from other opioids []. This dual mechanism is believed to contribute to its analgesic efficacy while potentially reducing some common opioid side effects [].

Studies have demonstrated the effectiveness of tapentadol hydrochloride in treating various pain conditions, including:

  • Post-operative pain: Tapentadol was found to be as effective as oxycodone in managing pain after bunionectomy surgery, with a potentially lower incidence of nausea, dizziness, and constipation [].
  • Chronic pain: Research suggests tapentadol might be beneficial for chronic pain management, including conditions like osteoarthritis and low back pain [, ].
  • Neuropathic pain: Evidence indicates tapentadol's potential role in treating neuropathic pain, which often responds poorly to traditional opioid therapy [].

Tapentadol Hydrochloride in Drug Delivery Systems

Researchers are exploring various drug delivery systems for tapentadol hydrochloride to improve its therapeutic profile. These systems aim to achieve sustained release, targeted delivery, and potentially reduce side effects.

One area of investigation involves floating drug delivery systems. These systems allow the medication to remain buoyant in the stomach, facilitating controlled release and potentially improving absorption [].

Tapentadol hydrochloride is a novel analgesic compound that exhibits a dual mechanism of action, combining mu-opioid receptor agonism with norepinephrine reuptake inhibition. This unique pharmacological profile allows Tapentadol to effectively manage various types of pain, including acute, chronic, and neuropathic pain, while presenting a potentially improved side effect profile compared to traditional opioids and nonsteroidal anti-inflammatory drugs (NSAIDs) . The chemical structure of Tapentadol is represented by the formula C₁₄H₂₃NO·HCl, and it is classified as a non-racemic molecule .

Tapentadol's analgesic effect is achieved primarily through its interaction with mu-opioid receptors in the central nervous system, similar to traditional opioids. However, the catechol moiety might also play a role by inhibiting the reuptake of norepinephrine, a neurotransmitter involved in pain perception []. This dual mechanism could potentially contribute to a different side-effect profile compared to pure opioid agonists.

Tapentadol hydrochloride is a Schedule II controlled substance in the US due to its potential for abuse and dependence. Common side effects include dizziness, nausea, constipation, and drowsiness [].

  • Addiction and Dependence: Chronic use of tapentadol can lead to dependence and withdrawal symptoms upon cessation.
  • Respiratory Depression: Like other opioids, tapentadol can cause respiratory depression, which can be life-threatening. This risk is particularly high in individuals with pre-existing respiratory problems.
  • Drug Interactions: Tapentadol can interact with other medications, including benzodiazepines and antidepressants, potentially leading to serious side effects.

Tapentadol undergoes significant metabolic processes primarily through phase II pathways. The main metabolic pathway involves conjugation with glucuronic acid, leading to the formation of inactive glucuronides. Approximately 97% of the administered dose is metabolized, with the major metabolite being tapentadol-O-glucuronide. Other minor metabolic pathways include demethylation to form N-desmethyl tapentadol and hydroxylation to produce hydroxytapentadol, which are further conjugated but do not contribute to its analgesic effects .

The analgesic effects of Tapentadol are attributed to its action as a selective agonist at mu-opioid receptors and its ability to inhibit norepinephrine reuptake. This dual action enhances its efficacy in pain relief while potentially reducing the risk of opioid-related side effects such as respiratory depression. Tapentadol has been shown to have a lower affinity for mu-opioid receptors compared to morphine, which may contribute to its reduced side effect profile .

Tapentadol is primarily used for managing severe pain when other treatments are ineffective or intolerable. Its applications extend across various clinical settings, including postoperative pain management and chronic pain conditions such as fibromyalgia and diabetic neuropathy. Due to its unique mechanism of action, it may provide an alternative for patients who are at risk of opioid dependence or who experience adverse effects from traditional opioid therapies .

Tapentadol has been studied for its interactions with other medications. Notably, it can decrease the absorption of clopidogrel, leading to reduced serum concentrations and potentially diminishing efficacy. Additionally, Tapentadol does not significantly inhibit or induce cytochrome P450 enzymes, which suggests a lower risk of drug-drug interactions compared to many conventional opioids .

Several compounds exhibit similar analgesic properties to Tapentadol. Below is a comparison highlighting their uniqueness:

CompoundMechanism of ActionUnique Features
MorphineMu-opioid receptor agonistHigh affinity for mu-opioid receptors; significant side effects
TramadolMu-opioid receptor agonist; serotonin/norepinephrine reuptake inhibitorDual action but less potent than Tapentadol
OxycodoneMu-opioid receptor agonistHigher potential for abuse and dependence
BuprenorphinePartial mu-opioid receptor agonist; kappa antagonistCeiling effect on respiratory depression
TapentadolMu-opioid receptor agonist; norepinephrine reuptake inhibitorImproved safety profile; effective for neuropathic pain

Tapentadol's dual mechanism allows it to provide effective pain relief while minimizing some risks associated with traditional opioids, making it a valuable option in pain management strategies .

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

257.1546421 g/mol

Monoisotopic Mass

257.1546421 g/mol

Heavy Atom Count

17

Appearance

Solid powder

UNII

71204KII53

GHS Hazard Statements

Aggregated GHS information provided by 65 companies from 5 notifications to the ECHA C&L Inventory.;
H361 (98.46%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Treatment of chronic pain
Treatment of acute pain

Pharmacology

Tapentadol Hydrochloride is the hydrochloride salt of tapentadol, an orally available, synthetic benzenoid that acts as an agonist for the mu-opioid receptor (MOR) and inhibits the reuptake of noradrenaline, with potential anti-nociceptive activity. Upon oral administration, tapentadol binds to the MOR which enhances MOR-mediated signaling, interferes with the sensation of pain and results in an analgesic effect. Tapentadol also inhibits the reuptake of noradrenaline, which increases the levels of noradrenaline (NA), activates the inhibitory alpha-2 receptors and results in an analgesic effect.

MeSH Pharmacological Classification

Analgesics, Opioid

KEGG Target based Classification of Drugs

Transporters
Solute carrier family
SLC6
SLC6A2 (NAT1) [HSA:6530] [KO:K05035]

Pictograms

Health Hazard

Health Hazard

Wikipedia

Tapentadol hydrochloride

FDA Medication Guides

Nucynta ER
Tapentadol Hydrochloride
TABLET, EXTENDED RELEASE;ORAL
COLLEGIUM PHARM INC
12/15/2023
Nucynta
Tapentadol Hydrochloride
TABLET;ORAL
SOLUTION;ORAL
COLLEGIUM PHARM INC
12/15/2023

Use Classification

Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15

Explore Compound Types